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4-Chloro-6-(1-

methylcyclopropyl)pyrimidine

Cat. No.: B13457005

Get Quote

A Critical Intermediate for Kinase Inhibitor Development
Executive Summary
4-Chloro-6-(1-methylcyclopropyl)pyrimidine is a specialized heterocyclic building block

increasingly utilized in the design of small-molecule kinase inhibitors, particularly those

targeting Pim kinases (Pim-1, Pim-2) and MALT1. Its structural value lies in the 1-

methylcyclopropyl moiety, a "privileged scaffold" that offers a unique combination of steric bulk,

lipophilicity, and metabolic stability compared to standard alkyl or cycloalkyl groups.

This guide provides a comprehensive technical analysis of this core, addressing a critical

nomenclature discrepancy in commercial catalogs, detailing a robust synthetic pathway, and

outlining quality control parameters for pharmaceutical applications.

Chemical Identity & Structural Profile[1][2][3][4][5]
Critical Note on CAS 1517074-46-2: Researchers must exercise caution. While CAS 1517074-

46-2 is frequently associated with this chemical name in literature, major commercial catalogs
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(e.g., BLD Pharm) often link this CAS to the methylated analog: 4-Chloro-6-methyl-2-(1-

methylcyclopropyl)pyrimidine.

Target of this Guide: 4-Chloro-6-(1-methylcyclopropyl)pyrimidine (C₈H₉ClN₂).

Verification: Always verify structure via 1H-NMR, specifically looking for the absence of a

pyrimidine-methyl singlet if the C8 core is desired.

Physicochemical Specifications
Property Specification

Chemical Name 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Molecular Formula C₈H₉ClN₂

Molecular Weight 168.62 g/mol

Physical State Off-white to pale yellow solid or low-melting oil

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

LogP (Predicted) ~2.3

Key Structural Feature

1-Methylcyclopropyl: A quaternary carbon center

that blocks metabolic oxidation at the

-position, enhancing drug half-life.

Synthetic Pathway (Retrosynthetic Analysis)[4]
The synthesis of 4-chloro-6-(1-methylcyclopropyl)pyrimidine is non-trivial due to the

sensitivity of the cyclopropyl ring to ring-opening under harsh acidic conditions. A robust route

utilizes Meldrum's acid activation followed by condensation with formamidine.

Reaction Scheme Visualization

1-Methylcyclopropane-
carboxylic Acid

Acyl-Meldrum's
Acid Intermediate

1. CDI, DCM
2. Meldrum's Acid

Beta-Keto Ester
(Methyl 3-(1-methylcyclopropyl)-

3-oxopropanoate)

MeOH, Reflux
(-CO2, -Acetone) 6-(1-Methylcyclopropyl)-

pyrimidin-4(3H)-one

Formamidine Acetate
NaOMe, MeOH, Reflux 4-Chloro-6-(1-methyl-

cyclopropyl)pyrimidine

POCl3, Reflux
(Chlorination)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b13457005/docs?utm_src=pdf-body#technical-guide-4-chloro-6-1-methylcyclopropyl-pyrimidine
https://www.benchchem.com/product/b13457005/docs?utm_src=pdf-body#technical-guide-4-chloro-6-1-methylcyclopropyl-pyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13457005?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Step-wise synthetic workflow from commercially available acid precursor to the

chlorinated pyrimidine core.

Detailed Experimental Protocols
Step 1: Synthesis of Beta-Keto Ester Precursor
Rationale: Direct condensation of acid chlorides with acetates often leads to self-condensation

byproducts. The Meldrum's acid route is chosen for its high regioselectivity and mild conditions,

preserving the cyclopropyl ring.

Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM. Add

CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl-imidazole.

Acylation: Add Meldrum's acid (1.0 eq) and stir overnight.

Methanolysis: Evaporate solvent. Dissolve the residue in anhydrous Methanol and reflux for

4 hours.

Mechanism:[1] The acyl-Meldrum's acid undergoes decarboxylation and ring opening to

yield the methyl beta-keto ester.

Workup: Concentrate in vacuo. The resulting oil is typically pure enough (>90%) for the next

step.

Step 2: Cyclization to Pyrimidinone
Rationale: Using Formamidine acetate introduces the pyrimidine ring without substituents at

the 2-position. (Note: Using Acetamidine here would yield the 2-methyl analog often confused

in catalogs).

Preparation: In a dry flask, dissolve Sodium Metal (3.0 eq) in dry MeOH to generate NaOMe

in situ.

Condensation: Add Formamidine acetate (1.5 eq) and stir for 15 min.

Addition: Dropwise add the beta-keto ester (from Step 1) in MeOH.
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Reflux: Heat to reflux for 6-12 hours. Monitor by LC-MS for the formation of the

hydroxypyrimidine (M+H ≈ 151).

Isolation: Cool to RT. Neutralize with dilute HCl to pH ~6-7. The solid 6-(1-

methylcyclopropyl)pyrimidin-4(3H)-one precipitates. Filter and dry.[2]

Step 3: Chlorination (The Critical Step)
Rationale: Conversion of the tautomeric hydroxy group to a chloride leaving group.

Reagents: Suspend the pyrimidinone (1.0 eq) in POCl₃ (5-10 volumes).

Catalyst: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent

in situ, accelerating the reaction.

Reaction: Reflux (approx. 105°C) for 2-3 hours. The solution should become clear.

Safety Note: Quenching POCl₃ is highly exothermic.

Workup: Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed

ice/water with vigorous stirring. Extract immediately with EtOAc or DCM.

Expert Tip: Do not let the aqueous quench sit too long; the chloro-pyrimidine can

hydrolyze back to the starting material in acidic water.

Purification: Flash chromatography (Hexane/EtOAc).

Quality Control & Validation
To ensure the material is suitable for drug development (e.g., coupling via SNAr), the following

QC workflow is mandatory.
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Figure 2: Analytical decision tree for lot release.

Key Analytical Markers (1H NMR in CDCl₃)
Aromatic Protons: Two singlets (or doublets with small coupling) around δ 8.8 ppm (H-2) and

δ 7.2 ppm (H-5).

Cyclopropyl Protons: Two multiplets around δ 0.8 - 1.2 ppm (4H).

Methyl Group: A sharp singlet around δ 1.4 ppm (3H).

Impurity Alert: If a singlet appears at δ 2.5 ppm, the sample likely contains the 2-methyl

impurity (from acetamidine contamination or incorrect CAS sourcing).

Applications in Drug Discovery[7]
This core is a bioisostere for tert-butyl or isopropyl groups but with distinct advantages:
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Metabolic Stability: The quaternary carbon prevents CYP450-mediated hydroxylation at the

benzylic-like position.

Kinase Selectivity: Used in Pim-1/Pim-2 inhibitors and MALT1 inhibitors to fill hydrophobic

pockets (e.g., the ATP binding site) without incurring the entropic penalty of flexible alkyl

chains.

Coupling Chemistry: The C4-Chloride is highly reactive toward SNAr displacement by

amines (e.g., anilines, aminopyrazoles) to generate the final bioactive scaffold.

References
Synthesis of Pyrimidines via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O.

(1978). Journal of Organic Chemistry, 43(10), 2087-2088. Link

Pim Kinase Inhibitors: Burger, M. T., et al. (2013). "Design and synthesis of confident Pim
inhibitors." Journal of Medicinal Chemistry, 56(17), 6903. (Describes the use of 1-
methylcyclopropyl motifs).

MALT1 Inhibitor Patents:See e.g., WO2018046532 (Novartis) or US9815842B2 (Janssen)

which utilize substituted pyrazolopyrimidines often derived from this class of building blocks.

Link

General Chlorination Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.,
Section 8.11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 4-Chloro-6-(1-
methylcyclopropyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13457005/docs#technical-guide-4-chloro-6-1-
methylcyclopropyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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